Glucofrangulin

Description

Emodin 8-glucoside has been reported in Polygonum with data available.

Properties

IUPAC Name |

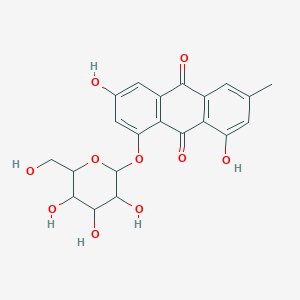

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWIRQIYASIOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945988 | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-21-5 | |

| Record name | NSC257449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Illuminating the Core: A Technical Guide to the Structural Elucidation of Glucofrangulin A and B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the structural elucidation of Glucofrangulin A and B, two significant anthraquinone (B42736) glycosides. This document details the necessary experimental protocols, data interpretation, and logical frameworks required to unambiguously determine the chemical structures of these natural products.

Introduction

This compound A and B are members of the anthraquinone glycoside family, naturally occurring compounds found in the bark of Rhamnus frangula L. (Alder Buckthorn). These compounds are of significant interest due to their pharmacological properties, primarily their laxative effects. A thorough understanding of their precise chemical structures is paramount for quality control of herbal medicines, for the development of new therapeutic agents, and for understanding their mechanism of action at a molecular level. This guide will walk through the essential steps of their structural determination, from isolation to spectroscopic analysis.

Experimental Protocols

The structural elucidation of this compound A and B necessitates a systematic workflow, beginning with the isolation and purification of the compounds, followed by a suite of spectroscopic analyses.

Isolation and Purification of this compound A and B

A robust method for the extraction and separation of this compound A and B from the bark of Frangula alnus is critical. The following protocol is a composite of established methods for the isolation of anthraquinone glycosides.

Protocol 1: Extraction and Preliminary Separation

-

Plant Material Preparation: Dried and powdered bark of Frangula alnus is used as the starting material.

-

Ultrasonic Extraction:

-

Suspend approximately 300 mg of the powdered bark in a solvent mixture of 68% acetonitrile (B52724) (CH₃CN) in water.

-

Perform ultrasonic extraction for 25 minutes at a controlled temperature of 35°C. This method is efficient for extracting anthraquinone glycosides.

-

For larger scale preparations, a reflux extraction with 70% methanol-water (v/v) for 15 minutes can be employed.

-

-

Filtration and Concentration:

-

Filter the resulting extract to remove solid plant material.

-

The filtrate is then evaporated to dryness under reduced pressure to yield a crude extract.

-

-

Solid-Phase Extraction (SPE) for Enrichment:

-

The crude extract can be redissolved in a minimal amount of the extraction solvent and subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich the glycosidic fraction and remove highly polar or non-polar impurities.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

For the final purification of this compound A and B, a preparative High-Performance Liquid Chromatography (HPLC) method is employed.

-

Column: A reversed-phase C18 column (e.g., MN Nucleodur C18, 125 x 4 mm, 3 µm particles for analytical scale, with larger dimensions for preparative scale).

-

Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%).

-

Mobile Phase B: Acetonitrile/Methanol (20:80 v/v).

-

Gradient Elution: A carefully optimized gradient is used to separate the closely related structures of this compound A and B. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.

-

Flow Rate: 1 mL/min for analytical scale, adjusted for preparative scale.

-

Detection: UV detection at 435 nm is suitable for anthraquinones.

-

Fraction Collection: Fractions corresponding to the elution times of this compound A and B are collected, and the solvent is evaporated to yield the pure compounds.

Spectroscopic Analysis

The purified this compound A and B are then subjected to a series of spectroscopic analyses to determine their structures.

Protocol 3: Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HR-MS):

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ or [M-H]⁻). This allows for the unambiguous determination of the molecular formula.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion of interest and subject it to collision-induced dissociation (CID).

-

Acquire the MS/MS spectrum to observe the fragmentation pattern. This data is crucial for identifying the aglycone core and the sugar moieties, as well as their connectivity.

-

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to identify the types and number of protons in the molecule.

-

Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, which is essential for tracing the connectivity of protons in the sugar rings and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.[1] This is a key experiment for assigning the carbon signals based on the proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the most critical experiment for connecting the different structural fragments, such as linking the sugar units to the aglycone and determining the glycosylation positions.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is important for establishing the stereochemistry of the glycosidic linkages.

-

Data Presentation and Interpretation

The data obtained from the spectroscopic experiments are meticulously analyzed to piece together the structures of this compound A and B.

Mass Spectrometry Data

High-resolution mass spectrometry provides the molecular formula, while tandem MS reveals the structural components.

Table 1: High-Resolution Mass Spectrometry Data for this compound A and B

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M-H]⁻ |

| This compound A | C₂₇H₃₀O₁₄ | 578.1636 | 577.14 |

| This compound B | C₂₆H₂₈O₁₄ | 564.1479 | 563.14 |

Table 2: Key MS/MS Fragmentation Data for this compound A and B

| Precursor Ion (m/z) | Compound | Key Fragment Ions (m/z) | Interpretation |

| 577.14 | This compound A | 415.10 | Loss of a hexose (B10828440) unit (glucose) |

| 563.14 | This compound B | 431.10 | Loss of a pentose (B10789219) unit (apiose) |

The MS/MS spectra of the glycosylated forms of these hydroxyanthracene derivatives are generally characterized by the loss of a sugar moiety.[2]

NMR Spectroscopy Data

The complete assignment of ¹H and ¹³C NMR spectra is achieved through the combined analysis of 1D and 2D NMR data. The following tables represent the type of data that would be generated and used for the structural elucidation.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Aglycone Moiety of Glucofrangulins (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations from H to C |

| 1 | ~161 | - | - |

| 2 | ~120 | ~7.2 (d) | C-4, C-10a |

| 3 | ~148 | - | - |

| 4 | ~118 | ~7.5 (d) | C-2, C-9a, C-10 |

| 4a | ~133 | - | - |

| 5 | ~115 | ~7.0 (s) | C-7, C-8a, C-10 |

| 6 | ~162 | - | - |

| 7 | ~108 | ~6.8 (s) | C-5, C-8a, C-6 |

| 8 | ~165 | - | - |

| 8a | ~113 | - | - |

| 9 | ~181 | - | - |

| 9a | ~119 | - | - |

| 10 | ~190 | - | - |

| 10a | ~135 | - | - |

| 3-CH₃ | ~21 | ~2.4 (s) | C-2, C-3, C-4 |

Table 4: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Sugar Moieties of Glucofrangulins (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |

| Glucose | |||

| 1' | ~100 | ~5.1 (d) | C-8 of aglycone |

| Rhamnose (this compound A) | |||

| 1'' | ~101 | ~5.4 (d) | C-6 of aglycone |

| Apiose (this compound B) | |||

| 1''' | ~109 | ~5.2 (d) | C-6 of aglycone |

Note: The chemical shift values are approximate and serve to illustrate the data required. The key to the elucidation lies in the HMBC correlations, which establish the connectivity between the sugar units and the aglycone.

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized to provide a clear understanding of the relationships between the different experimental stages.

Caption: Workflow for the structural elucidation of this compound A and B.

The following diagram illustrates the logical relationships in interpreting 2D NMR data for determining the structure of a glycoside like this compound A.

Caption: Logical flow of 2D NMR data interpretation for glycoside structures.

Conclusion

The structural elucidation of this compound A and B is a meticulous process that relies on the synergistic application of modern analytical techniques. A combination of efficient isolation and purification protocols with comprehensive spectroscopic analysis, particularly high-resolution mass spectrometry and a suite of 2D NMR experiments, is essential for the unambiguous determination of their complex glycosidic structures. The detailed methodologies and data interpretation frameworks presented in this guide provide a solid foundation for researchers and professionals engaged in the study of these and other related natural products.

References

Methodological & Application

a

It appears you are asking for detailed application notes and protocols on the topic of "a". This topic is too broad to generate the specific and technical content you have requested. To create meaningful application notes, protocols, data tables, and diagrams, a more specific subject is required.

For example, a more appropriate topic would be:

-

A specific protein: e.g., "Application Notes for the Study of p53 Tumor Suppressor Protein"

-

A specific technology: e.g., "Protocols for CRISPR-Cas9 Mediated Gene Editing"

-

A specific cellular process: e.g., "Application Notes for Investigating Autophagy"

-

A specific drug or compound: e.g., "Protocols for Assessing the Efficacy of Metformin in Cancer Cell Lines"

Please provide a more detailed and specific topic, and I will be able to generate the comprehensive content you need, including:

-

Structured data tables summarizing quantitative information.

-

Detailed experimental protocols for key methodologies.

-

Graphviz diagrams illustrating signaling pathways, workflows, or relationships, adhering to your specified formatting requirements.

I am ready to assist you as soon as you provide a more focused topic.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glucofrangulin

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical compounds, such as Glucofrangulin, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

This compound A is classified as harmful if swallowed[1]. When handling this compound, it is crucial to adhere to the following precautionary measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses.

-

Handling: Avoid the formation of dust[1]. Do not eat, drink, or smoke when using this product[1][2]. Wash hands thoroughly after handling[1].

-

Storage: Keep containers tightly closed and in a dry, well-ventilated place[2]. Protect from heat and direct sunlight[2].

In case of accidental release, pick up the material mechanically and dispose of the contaminated material as waste according to the procedures outlined below[1]. Do not allow the substance to enter sewers or surface/ground water[1].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with many laboratory chemicals, must be conducted in accordance with local, regional, and national regulations[1][2]. It is imperative to manage all chemical waste as hazardous unless explicitly determined otherwise[3].

1. Waste Identification and Segregation:

-

Identify the waste as "Hazardous Chemical Waste."

-

Segregate this compound waste from other waste streams to prevent incompatible materials from mixing[4][5]. Specifically, keep it separate from acids, bases, and oxidizing agents[4].

2. Container Selection and Labeling:

-

Use a compatible, leak-proof container with a secure, screw-on cap[6]. The original manufacturer's container is often a suitable choice for solid waste[6].

-

Ensure the container is in good condition, with no signs of rust or leaks[7].

-

Clearly label the waste container with a "Hazardous Waste" tag, specifying the contents as "this compound Waste" and including the date when the waste was first added[6][7].

3. Waste Accumulation and Storage:

-

Store the sealed waste container in a designated satellite accumulation area (SAA)[4].

-

Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container[6].

-

Keep the waste container closed at all times, except when adding waste[6][7].

4. Disposal of Empty Containers:

-

For containers that held this compound, they must be triple-rinsed with an appropriate solvent capable of removing the chemical[7].

-

The first rinsate must be collected and treated as hazardous waste[8]. Subsequent rinses with water can follow, and after air-drying, the container may be disposed of in the regular trash, depending on institutional policies[7].

5. Arranging for Final Disposal:

-

Do not dispose of this compound down the drain or in regular trash[1][9].

-

Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal[6][10].

Quantitative Disposal Parameters

| Parameter | Guideline | Citation |

| pH for Drain Disposal (General) | Not applicable for this compound. Generally between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions. | [9] |

| Maximum Accumulation Time | Hazardous waste must be collected within 90 days of the start date on the label. | [6] |

| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream can be stored before collection is required. | [6] |

| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [4] |

Experimental Protocol: Decontamination of Glassware

This protocol details the procedure for decontaminating glassware that has come into contact with this compound.

Materials:

-

Contaminated glassware

-

Appropriate organic solvent (e.g., ethanol (B145695) or isopropanol)

-

Deionized water

-

Hazardous waste container for rinsate

-

Personal Protective Equipment (PPE)

Procedure:

-

Initial Rinse: Rinse the glassware three times with a suitable organic solvent. The volume of the solvent should be sufficient to wet the entire contaminated surface.

-

Collect Rinsate: Collect the first solvent rinse in a designated hazardous waste container labeled "this compound Rinsate."[8]

-

Subsequent Rinses: The second and third solvent rinses should also be collected in the same hazardous waste container.

-

Water Rinse: After the solvent rinses, wash the glassware thoroughly with soap and water.

-

Final Rinse: Rinse the glassware with deionized water.

-

Drying: Allow the glassware to air dry completely before reuse or storage.

Below is a logical workflow for the proper disposal of this compound.

Caption: this compound Disposal Workflow.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. haenseler.ch [haenseler.ch]

- 3. pfw.edu [pfw.edu]

- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 9. acs.org [acs.org]

- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

Safeguarding Your Research: A Comprehensive Guide to Handling Glucofrangulin

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling of Glucofrangulin A and B, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and ensuring compliant laboratory operations.

Immediate Safety and Hazard Information

This compound A and B are classified as Acutely Toxic Category 4 if ingested and are combustible solids.[1][2] The primary route of exposure is oral, but skin contact and inhalation of dust should also be avoided.

GHS Hazard Identification:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed[1][2] |

| Combustible Solid | No Pictogram | Warning | Combustible Solid |

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE.

| Protection Type | Equipment Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses, compliant with ANSI Z87.1 or EN166 standards. | To shield eyes and face from dust particles and accidental splashes. |

| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. - Lab Coat: A long-sleeved, buttoned laboratory coat. - Clothing: Long pants and closed-toe shoes are required. | To prevent skin contact with the chemical. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if there is a potential for dust generation or aerosolization. | To prevent inhalation of fine dust particles. |

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following operational plan provides a step-by-step guide.

1. Preparation and Engineering Controls:

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust.

-

Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.

-

Decontamination Supplies: Have a spill kit readily available that is appropriate for solid chemical spills.

2. Handling and Use:

-

Donning PPE: Before handling, don all required personal protective equipment as specified in the table above.

-

Weighing and Aliquoting: When weighing, use a balance with a draft shield or conduct the operation within a fume hood to contain any dust. Use anti-static weigh paper or boats.

-

Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

-

General Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.

3. Storage:

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

4. Spill Management:

-

Small Spills: In case of a small spill, carefully sweep or scoop up the solid material, avoiding dust generation. Place the material into a labeled container for hazardous waste disposal. Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.

-

Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

-

Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, wipes, etc.), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

-

Disposal Route: Do not dispose of this compound down the drain or in the regular trash.[1] All this compound waste must be disposed of through your institution's hazardous waste management program. Contact your EHS department to arrange for pickup and disposal. Incineration is often the preferred method for the destruction of such chemical waste.[3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.